18-Methoxycoronaridinate 2-methoxyethylamide
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Overview
Description
18-Methoxycoronaridinate 2-Methoxyethylamide is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick and chemist Martin E. Kuehne. This compound has shown significant potential in reducing self-administration of addictive substances such as morphine and methamphetamine in animal studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methoxycoronaridinate 2-Methoxyethylamide involves several steps, starting from ibogaine. The key steps include:
Methoxylation: Introduction of methoxy groups at specific positions on the ibogaine structure.
Amidation: Formation of the amide bond with 2-methoxyethylamine.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques such as:
Refluxing: To facilitate the reaction.
Purification: Using chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 18-Methoxycoronaridinate 2-Methoxyethylamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Reduced Compounds: Formed through reduction reactions.
Scientific Research Applications
18-Methoxycoronaridinate 2-Methoxyethylamide has several scientific research applications:
Chemistry: Used as a probe to study nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Potential therapeutic agent for addiction treatment.
Industry: May be used in the development of new pharmacological agents.
Mechanism of Action
The compound primarily acts as a selective α3β4 nicotinic acetylcholine antagonist. It also exhibits NMDA antagonist properties and has a weaker effect on opioid receptors, except for the kappa opioid receptor, where it shows slightly higher affinity. These interactions help reduce the self-administration of addictive substances .
Comparison with Similar Compounds
18-Methoxycoronaridine: The parent compound with similar anti-addictive properties.
18-Methylaminocoronaridine: Another derivative with similar efficacy but different potency.
Ibogaine: The natural alkaloid from which these derivatives are synthesized.
Uniqueness: 18-Methoxycoronaridinate 2-Methoxyethylamide is unique due to its higher potency by weight compared to 18-Methoxycoronaridine and its selective action on specific nicotinic acetylcholine receptors .
Properties
Molecular Formula |
C24H33N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(1S,17R,18S)-N,17-bis(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxamide |
InChI |
InChI=1S/C24H33N3O3/c1-29-11-8-17-13-16-14-24(23(28)25-9-12-30-2)21-19(7-10-27(15-16)22(17)24)18-5-3-4-6-20(18)26-21/h3-6,16-17,22,26H,7-15H2,1-2H3,(H,25,28)/t16?,17-,22-,24+/m0/s1 |
InChI Key |
OLGJSZRDLAADNK-SAJNPJMVSA-N |
Isomeric SMILES |
COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC |
Origin of Product |
United States |
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